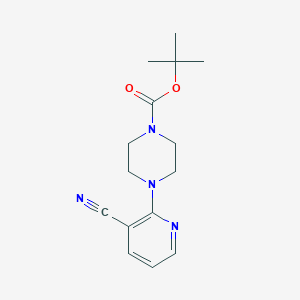

4-(3-氰基吡啶-2-基)哌嗪-1-羧酸叔丁酯

描述

The compound "Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate" is a nitrogenous organic molecule that is part of a broader class of compounds featuring a piperazine ring bound to a tert-butyl carboxylate group and a substituted pyridine. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves multi-step reactions starting from various precursors. For instance, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which was synthesized from piperidin-4-ylmethanol through four steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structures of these compounds have been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) has also been employed to determine the crystal structures of some derivatives . Density functional theory (DFT) calculations have been used to optimize the molecular structures and compare them with XRD data .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are intermediates in the synthesis of various biologically active compounds. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for the synthesis of benzimidazole compounds with biological activity . The reactivity of these compounds often involves the functional groups attached to the piperazine ring, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been elucidated through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the reactivity and interaction potential of the molecules . The crystal structures exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and packing of the molecules in the solid state .

科学研究应用

化学选择性N-叔丁氧羰基化试剂

该化合物用作芳香族和脂肪族胺的化学选择性N-叔丁氧羰基化试剂。 它用于在各种胺衍生物的合成中引入Boc保护基。 此过程对于药物和复杂有机分子的开发至关重要,因为它允许对胺进行选择性修饰 .

生物活性化合物的合成

它充当生物活性化合物,如克唑替尼的合成中间体。 克唑替尼是一种用于治疗某些类型肺癌的治疗剂。 该化合物中的叔丁基提供了空间位阻,这在合成更复杂分子中是有益的 .

抗菌和抗真菌剂

该化合物的衍生物已被评估其抗菌和抗真菌活性。 它们对各种微生物表现出中等活性,表明在开发新的抗菌剂方面具有潜在用途 .

有机合成的构建块

该化合物是合成各种有机化合物(包括酰胺,磺酰胺和席夫碱)的多功能构建块。 这些衍生物在不同领域(包括药物发现和材料科学)都有应用 .

构象研究

由于哌嗪环的构象柔性,该化合物用于研究以了解分子形状和相互作用。 此信息对于设计具有特定特性和功能的分子至关重要 .

药物发现和开发

该化合物中所见的哌嗪环的掺入是药物发现中的常见策略。 它增强了与生物大分子之间的有利相互作用,这对于开发新药物至关重要 .

理化性质调节

该化合物用于调节分子的理化性质,如溶解度和极性。 这在药物的配制中尤为重要,确保适当的生物利用度和治疗效果 .

新型有机合成的中间体

它用于创建合成新型有机化合物的关键中间体。 这些中间体可以导致开发具有独特性能的新材料,用于工业应用 .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEQQMQLJYJBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)